Kalanchoside B
Description
Kalanchoside B (compound 2, C30H42O10) is a bufadienolide, a class of cardioactive steroids derived from plants of the Kalanchoe genus. Its IUPAC name is (3β,5β,8ξ,9ξ)-3-[(6-deoxy-α-L-rhamnopyranosyl)oxy]-5,14-dihydroxy-19-oxobufa-20,22-dienolide . Structurally, it features a steroid nucleus with a lactone ring at C-17 and a sugar moiety (6-deoxy-α-L-rhamnopyranosyl) attached at C-2. Key physicochemical properties include:
Bufadienolides are notable for their cytotoxic, anticancer, and cardiotonic activities, with structural variations significantly influencing their bioactivity .
Properties
Molecular Formula |
C30H42O10 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H42O10/c1-16-23(33)24(34)25(35)26(39-16)40-18-5-10-28(15-31)20-6-9-27(2)19(17-3-4-22(32)38-14-17)8-12-30(27,37)21(20)7-11-29(28,36)13-18/h3-4,14-16,18-21,23-26,33-37H,5-13H2,1-2H3/t16-,18-,19+,20-,21+,23+,24+,25-,26-,27+,28-,29-,30-/m0/s1 |
InChI Key |
HNNFRQFXBWSJBX-LJTARLIBSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)O |
Synonyms |
hellebrigenin-3-O-alpha-fucopyranoside hellebrigenin-3-O-fucopyranoside kalanchoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Bufadienolides
Kalanchoside B belongs to a family of structurally related compounds isolated from Kalanchoe species. Below is a comparative analysis of its key structural features against similar bufadienolides (Figure 2, ):
Table 1: Substituent Positions in Selected Bufadienolides
| Compound | R1 | R2 | R3 | R4 | R5 | R6 |
|---|---|---|---|---|---|---|
| This compound (2) | H | H | O | H2 | H | CHO |
| Kalanchoside A (1) | H | O | H | H2 | H | CHO |
| Kalanchoside C (3) | H | H | O | H2 | H | CHO |
| Thesiuside (4) | H | Ac | H | H2 | H | CHO |
| Bersaldegenin-3-acetate (14) | OH | OAc | H | H2 | H | CHO |
| Daigredorigenin-3-acetate (15) | OH | OAc | H | H2 | H | CH3 |
Key Observations:
Sugar Moieties: this compound shares the 6-deoxy-rhamnose group at C-3 with kalanchosides A (1) and C (3). This glycosylation enhances solubility and pharmacokinetic properties compared to non-glycosylated analogs like hellebrigenin (5) .
Functional Groups: R2 Position: Kalanchoside A (1) has a hydroxyl group (OH) at R2, while this compound (2) retains a hydrogen (H). R6 Position: Daigredorigenin-3-acetate (15) substitutes the aldehyde (CHO) at R6 with a methyl group (CH3), which could diminish electrophilic reactivity and cytotoxicity .
Acetylation : Thesiuside (4) and bersaldegenin-3-acetate (14) feature acetyl (Ac) or OAc groups, increasing lipophilicity and membrane permeability compared to hydroxylated derivatives .
Implications of Structural Variations on Bioactivity
Cytotoxicity and Anticancer Effects
- CHO at R6: The aldehyde group in this compound (2) and kalanchoside A (1) is associated with potent cytotoxicity, as seen in studies where CHO-containing bufadienolides exhibit stronger inhibition of cancer cell proliferation than CH3-substituted analogs (e.g., compound 15) .
- Glycosylation : Glycosylated compounds like this compound show enhanced bioavailability compared to aglycones (e.g., bersaldegenin (17)), as sugar moieties improve water solubility and reduce rapid metabolic clearance .
Cardiotonic Activity
Metabolic Stability
- Acetylated Derivatives : Compounds like bersaldegenin-3-acetate (14) demonstrate prolonged half-lives due to reduced phase II metabolism (e.g., glucuronidation) compared to hydroxylated counterparts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
